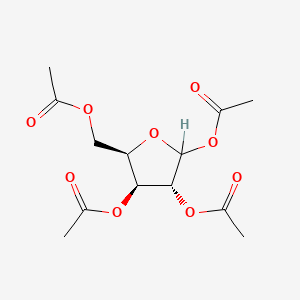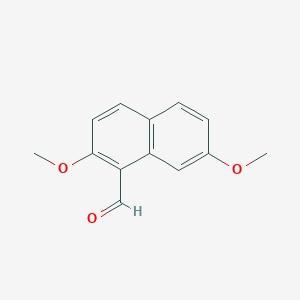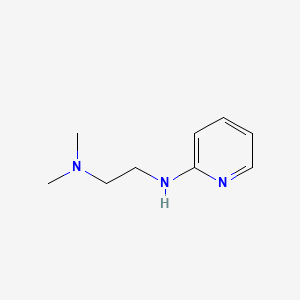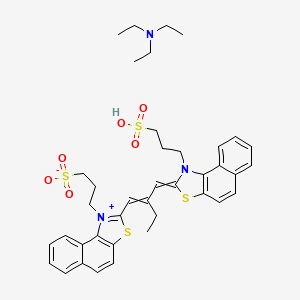
2-Propylnaphthalene
Vue d'ensemble
Description
2-Propylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless liquid with a molecular formula of C13H12 and a boiling point of 256 °C.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of 2-Phenylnaphthalenes : The synthesis of 2-phenylnaphthalene, closely related to 2-propylnaphthalene, has been developed using gold-catalyzed dimerization. This process leverages the benzyl carbon as a nucleophilic center, leading to the formation of a naphthalene scaffold (Wang et al., 2011).
Applications in Polymer Science
- Fluorescent Probes for Polymer Oxidation : 2-Dimethylamino-6-propionylnaphthalene (Prodan®), similar in structure to 2-propylnaphthalene, has been used as a sensitive fluorophore for monitoring the oxidation of polymers. It provides insights into the early stages of polymer oxidation through changes in fluorescence properties (Rapp et al., 2018).
Analytical Chemistry Applications
- Detection of Amino Acids and Serotonin : Dansyl-Cl, a compound derived from naphthalene, is used in biological research for forming stable and intensely colored derivatives with amino acids and peptides, which can be separated by chromatography (Leonard & Osborne, 1975).
Environmental Science and Toxicology
- Phthalate Exposure Biomarkers : High-resolution mass spectrometry has been used to identify biomarkers of phthalate exposure, including Di-(2-propylheptyl) phthalate (DPHP), a derivative of naphthalene. This method aids in human exposure assessments and identifies biotransformation products of phthalates (Hsu et al., 2019).
- Trends in Phthalate Exposure : Studies on Bis-(2-propylheptyl)phthalate (DPHP) in urine samples have shown increased exposure over time. This research helps in monitoring the public health impact of such compounds (Schütze et al., 2015).
Propriétés
IUPAC Name |
2-propylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h3-4,6-10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBNOHAXLHRIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334132 | |
| Record name | 2-propylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylnaphthalene | |
CAS RN |
2027-19-2 | |
| Record name | 2-propylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



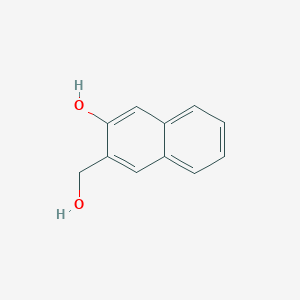
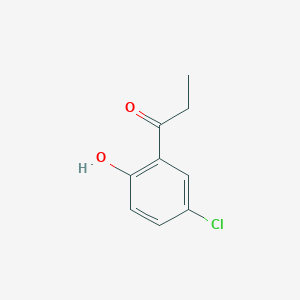

silane](/img/structure/B1593584.png)
